4-(methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Overview
Description
4-(Methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound with the molecular formula C24H22O6S. It is a complex ester that features both methoxycarbonyl and sulfonyl functional groups, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves a multi-step process. One common method includes the esterification of 4-(methoxycarbonyl)benzoic acid with 4-(methylsulfonyl)methylbenzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-(Carboxy)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate.
Reduction: 4-(Hydroxymethyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex esters and amides.
Biology: Used in the study of enzyme-substrate interactions due to its ester and sulfonyl groups.
Medicine: Investigated for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Employed in the manufacture of polymers and resins, where its functional groups contribute to the material properties.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its functional groups. The methoxycarbonyl group can undergo hydrolysis to form carboxylic acids, which can interact with various biological targets. The sulfonyl group can participate in nucleophilic substitution reactions, modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzyl 4-(benzyloxy)benzoate
- 4-(Methoxycarbonyl)benzyl 4-[(methylsulfonyl)methyl]benzoate
Uniqueness
4-(Methoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to the presence of both methoxycarbonyl and sulfonyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both functional group tolerance and specific reactivity.
Properties
IUPAC Name |
methyl 4-[[4-[(4-methylphenyl)sulfonylmethyl]benzoyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6S/c1-17-3-13-22(14-4-17)31(27,28)16-19-7-11-21(12-8-19)24(26)30-15-18-5-9-20(10-6-18)23(25)29-2/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSJXISUXYTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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